D-Glucuronic Acid

Übersicht

Beschreibung

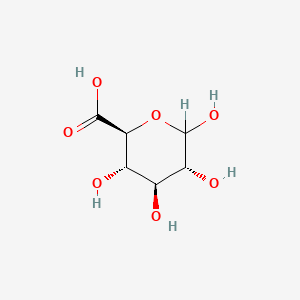

D-Glucuronic acid (D-GlcA) is a naturally occurring sugar acid found in the human body and some plants. It is an important component of glycosaminoglycans, the main component of the extracellular matrix, and is a key metabolite in various biochemical pathways. D-GlcA has a wide range of applications in the laboratory, and is used in a variety of scientific research studies.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Glucuronic Acid Esters

D-Glucuronic acid (GlcA) derivatives, including esters, have been synthesized for various applications. These derivatives are used in surface-active compounds and bioactive molecules. Glucuronic acid is also integral in the synthesis of nontoxic prodrugs, particularly in cancer therapies such as antibody-directed enzyme prodrug therapy (ADEPT) or prodrug monotherapy (PMT) (Bosco et al., 2010).

2. Fluorescent Probe for β-Glucuronidase Detection

A near-infrared fluorescent probe based on D-glucuronic acid has been developed for detecting β-Glucuronidase in various living cells and animals. This probe is vital for cancer diagnosis and therapy, as well as evaluating real-time variations of β-Glucuronidase in development and growth, which is crucial for guiding rational drug use in clinical settings (Yinzhu Jin et al., 2018).

3. Metabolic Studies

D-Glucuronic acid plays a significant role in metabolism, particularly in the detoxification of xenobiotic compounds and the structure/remodeling of the extracellular matrix. It has been identified as a robust biomarker of mortality and healthspan in both humans and mice (Andrew Ho et al., 2019).

4. Biotechnological Production

D-Glucuronic acid is produced biologically through routes involving myo-inositol oxygenase as a key enzyme. This production method has significant applications in the food, cosmetics, and pharmaceutical industries, providing an efficient method for industrial production (F. Teng et al., 2019).

5. Biosynthetic Pathways in E. coli

Engineering of Escherichia coli strains for biosynthetic pathways has been utilized to improve the production of D-glucaric acid, which is widely used in food additives, dietary supplements, and other applications. This metabolic engineering enhances the efficiency of the pathways and accelerates the application of D-glucaric acid biosynthesis in industrial processes (Hui-Hui Su et al., 2020).

6. Magnetic Nanoparticle Application

Glucose oxidase immobilized on magnetic chitosan nanoparticles oxidizes β-D glucose to D-glucuronic acid. This process is significant in the food industry, where glucuronic acid is utilized in various products, offering enhanced reusability, recovering, and stability of the enzyme (Maryam EIN ALI AFJEH et al., 2020).

7. Cosmetics Industry Applications

Biological Production for Cosmetics : D-Glucuronic acid (GlcUA) is a key intermediate in the production of cosmetics. Its biological production, involving myo-inositol oxygenase as the primary enzyme, offers a feasible method for industrial production, highlighting its significance in the cosmetics industry (Teng et al., 2019).

Hyaluronic Acid in Cosmetics : Hyaluronic acid, consisting of D-glucuronic acid, is widely used in cosmetics for its moisturizing and anti-aging effects. Its molecular weight influences its skin penetration and biological activity, making it a key ingredient in various cosmetic products (Juncan et al., 2021).

Exopolysaccharides in Marine Cosmetics : Exopolysaccharides from marine bacteria, containing D-glucuronic acid, are valued in cosmetics for their unique properties. These compounds enhance the profitability of low-cost production and processing industries in the cosmetic field (Drouillard et al., 2018).

Moisture-Retention Ability in Cosmetics : The moisture-retention ability of hyaluronic acid, which includes D-glucuronic acid, is superior to other reported exopolysaccharides or functional ingredients commonly used in cosmetics. This makes it highly valuable for skin hydration and protection (Mei-Ling Sun et al., 2015).

Antioxidant Activity in Cosmetics : Hybrids of hyaluronic acid components and SiO2, containing D-glucuronic acid, exhibit significant antioxidant activity. This novel material opens new perspectives for non-phenolic molecules in cosmetics with antiradical hydrogen-atom-transfer mechanisms (Theofanous et al., 2022).

Wirkmechanismus

Target of Action

D-Glucuronic Acid primarily targets enzymes such as Hyaluronate lyase and Chondroitinase-AC . These enzymes are involved in the breakdown of complex carbohydrates . D-Glucuronic Acid also activates Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) .

Mode of Action

D-Glucuronic Acid interacts with its targets by binding to them, thereby altering their function. For instance, it can activate PPARα and PPARγ, which leads to a reduction in the synthesis of Low-density lipoprotein cholesterol (VLDL-C), an increase in the activity of lipoprotein esterase, promotion of the decomposition of VLDL-C, inhibition of the decomposition of high-density lipoprotein cholesterol (HDL-C), and an increase in the synthesis of apolipoprotein Al and apolipoprotein A2 .

Biochemical Pathways

D-Glucuronic Acid is involved in various metabolic pathways. It can be generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It is also involved in the detox pathway known as glucuronidation, where it binds to chemical and environmental toxins, pharmaceutical drugs, and cancer-causing molecules, making these toxins more soluble, transported faster in the body, less toxic, and easier to eliminate .

Pharmacokinetics

The pharmacokinetics of D-Glucuronic Acid involve its absorption, distribution, metabolism, and excretion (ADME). It is known that glucuronides of drugs, which D-Glucuronic Acid can form, are generally inactive and rapidly eliminated .

Result of Action

The action of D-Glucuronic Acid results in molecular and cellular effects such as anti-oxidation, treatment of liver disease, and hyperlipidemia . It can also combine with endogenous and exogenous toxic substances in the liver to produce uronic acid substances, thus increasing their water solubility and promoting their excretion through renal urine or sweat .

Action Environment

The action of D-Glucuronic Acid can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates in the body can affect the efficiency of D-Glucuronic Acid’s action. Furthermore, the pH and temperature of the body can also impact the stability and efficacy of D-Glucuronic Acid .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucuronic Acid | |

CAS RN |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)